molecular formula C14H15N3O2 B8347395 phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B8347395
M. Wt: 257.29 g/mol
InChI Key: QKRMMFZLPHEQSV-UHFFFAOYSA-N
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Description

Phenyl (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)carbamate is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

phenyl N-(5-cyclopropyl-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C14H15N3O2/c1-17-13(9-12(16-17)10-7-8-10)15-14(18)19-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,15,18)

InChI Key

QKRMMFZLPHEQSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NC(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 5-Cyclopropyl-2-methyl-2H-pyrazol-3-ylamine (3.0 g, 22 mmol) (65 ml) and sodium bicarbonate (2 g, 24 mmol) in THF is cooled to 0° C. Phenylchloroformate (3.4 g, 22 mmol) is added dropwise over 15 minutes. The reaction mixture is allowed to warm to ambient temperature and stirred for 5 hours, then filtered and the filtrate partitioned between ethylacetate and water. The organic phase is washed with water, 5% aqueous citric acid solution and brine, dried over MgSO4 and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 258.17.
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Synthesis routes and methods III

Procedure details

A solution of 5-Ethyl-2-methyl-2H-pyrazol-3-ylamine (10 g, 79.8 mmol) (500 ml) and potassium carbonate in THF (12.14 g, 87.8 mmol) is cooled to 0° C. Phenylchloroformate (10.15 ml, 80.6 mmol) is added dropwise over 20 minutes. The reaction mixture is stirred for 40 minutes at 0° C. then allowed to warm to ambient temperature and stirred for a further 2.5 hours. The reaction mixture is partitioned between ethylacetate and water. The organic phase is washed with 5% aqueous citric acid solution and brine. The organic phase is treated with MgSO4 and charcoal then filtered and evaporated to afford (5-Cyclopropyl-2-methyl-2H-pyrazol-3-yl)-carbamic acid phenyl ester. [M+H] 246.21
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